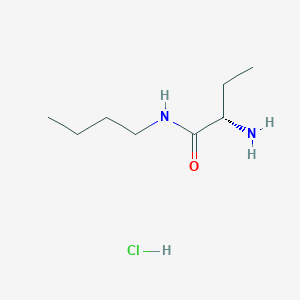

(2S)-2-Amino-N-butylbutanamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2S)-2-Amino-N-butylbutanamide;hydrochloride is not directly studied in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a structurally similar compound, (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, and provides detailed vibrational assignment and molecular analysis using various computational methods . The second paper focuses on a series of 2-substituted 4-hydroxybutanamide derivatives, which are evaluated for their potential as inhibitors of GABA transport proteins and their pharmacological properties .

Synthesis Analysis

While the synthesis of (2S)-2-Amino-N-butylbutanamide;hydrochloride is not explicitly described in the papers, the synthesis of related compounds can be found in the second paper. Here, 2-substituted 4-hydroxybutanamide derivatives are synthesized through aminolysis of dihydrofuran-2(3H)-one derivatives with various substituted benzylamines . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The first paper provides a comprehensive analysis of the molecular structure of a related compound using density functional theory (DFT) and Hartree-Fock (HF) methods. The optimized molecular geometry, vibrational frequencies, and other properties such as molecular electrostatic potential (MESP), HOMO and LUMO energies, and natural bond orbital (NBO) analysis are discussed . These computational techniques could be applied to (2S)-2-Amino-N-butylbutanamide;hydrochloride to gain insights into its molecular structure and stability.

Chemical Reactions Analysis

Neither of the provided papers directly addresses the chemical reactions of (2S)-2-Amino-N-butylbutanamide;hydrochloride. However, the biological evaluation of the 2-substituted 4-hydroxybutanamide derivatives in the second paper implies that these compounds can interact with biological targets such as GABA transport proteins . This suggests that (2S)-2-Amino-N-butylbutanamide;hydrochloride may also undergo specific chemical reactions in biological contexts, which could be explored in further studies.

Physical and Chemical Properties Analysis

The first paper's analysis of the related compound's physical and chemical properties, such as infrared intensities, Raman scattering, and hyperpolarizability, provides a model for how one might analyze (2S)-2-Amino-N-butylbutanamide;hydrochloride . The second paper's evaluation of the pharmacological properties of the synthesized derivatives, including their pIC50 values and effects on motor coordination, offers a framework for assessing the physical and chemical properties of (2S)-2-Amino-N-butylbutanamide;hydrochloride in a biological setting .

科学的研究の応用

Antitumor Efficacy in Cancer Therapy

(2S)-2-Amino-N-butylbutanamide hydrochloride, also known as FTY720, has been acknowledged for its antitumor efficacy in various cancer models. This compound, approved by the FDA for treating multiple sclerosis, showcases its versatility through its immunosuppressive effects and activation of sphingosine-1-phosphate receptors (S1PRs). Intriguingly, the cytotoxic effect of FTY720 in cancer therapy does not always require phosphorylation, indicating its mechanism of action may involve S1PR-independent pathways, diverging significantly from its immunosuppressive properties (Zhang et al., 2013).

Toxicology and Mutagenicity Studies

In the realm of toxicology, (2S)-2-Amino-N-butylbutanamide hydrochloride is connected with the study of 2,4-D herbicide toxicity. The compound's toxicity and mutagenicity have been extensively researched, with a focus on its impact on gene expression, occupational risk, neurotoxicity, and its effects on non-target species, particularly in aquatic environments. The scientometric review on 2,4-D showcases the development and trends in the field, contributing valuable insights for future research directions (Zuanazzi et al., 2020).

Pharmacological Role in Disease Treatment

(2S)-2-Amino-N-butylbutanamide hydrochloride has a significant role in disease treatment, as evidenced by its efficacy in treating COVID-19. Research suggests that drugs with similar chemical structures and mechanisms, such as chloroquine and hydroxychloroquine, have shown potential in combating COVID-19 infections. This highlights the compound's versatility and potential utility in addressing global health crises (Meo et al., 2020).

Metabolic Pathways and Disease Biomarkers

The compound is also relevant in studies focusing on metabolic pathways and potential biomarkers for diseases like diabetes. Metabolomics research has pointed out the association of certain amino acids, such as branched-chain amino acids, with insulin resistance and type 2 diabetes. This highlights the compound's significance in understanding the metabolic shifts preceding or accompanying diseases (Pallares-Mendez et al., 2016).

特性

IUPAC Name |

(2S)-2-amino-N-butylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-5-6-10-8(11)7(9)4-2;/h7H,3-6,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATGAGKEGYXFOU-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@H](CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-N-butylbutanamide;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)